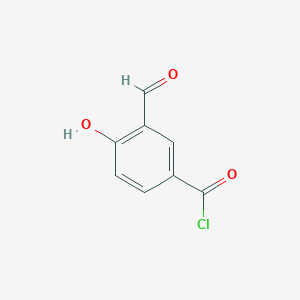
3-formyl-4-hydroxy-benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-formyl-4-hydroxy-benzoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is a derivative of benzoic acid and contains both formyl and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-hydroxy-benzoyl Chloride typically involves the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures (0–10°C) followed by room temperature (20–30°C) for a few hours . This is followed by reductive cyclization using zinc in methanesulfonic acid at elevated temperatures (100–110°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-formyl-4-hydroxy-benzoyl Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-formyl-4-hydroxy-benzoyl Chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-formyl-4-hydroxy-benzoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo deprotonation to form reactive intermediates. These intermediates can further react with other molecules, leading to the formation of complex products .
Comparación Con Compuestos Similares
Similar Compounds
3-formyl-2-hydroxy-benzoyl Chloride: Similar in structure but with the hydroxyl group at a different position.
4-formyl-3-hydroxybenzoic acid: Lacks the chloride group but has similar functional groups.
Uniqueness
3-formyl-4-hydroxy-benzoyl Chloride is unique due to its specific functional group arrangement, which allows for diverse reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
404354-44-5 |
|---|---|
Fórmula molecular |
C8H5ClO3 |
Peso molecular |
184.57 g/mol |
Nombre IUPAC |
3-formyl-4-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClO3/c9-8(12)5-1-2-7(11)6(3-5)4-10/h1-4,11H |
Clave InChI |
XZIJADAMBVURFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)Cl)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















